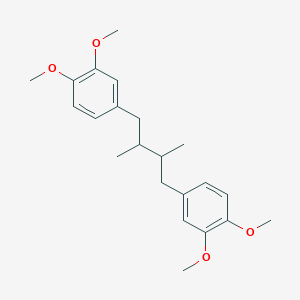
Terameprocol
Overview
Description
Terameprocol is a semi-synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and a transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities . It is a synthetic derivative of NDGA, a non-selective lipoxygenase inhibitor . Terameprocol competes with the transcription factor Sp1 for specific Sp1 DNA binding domains within gene promoter regions during DNA synthesis . It inhibits Sp1 transcription factor binding at the HIV long terminal repeat promoter and at the α-ICP4 promoter, a gene essential for HSV replication .
Synthesis Analysis
Terameprocol is a synthetic derivative of NDGA . The new PEG-free formulation, referred to as TC6, contained terameprocol at a concentration of 6 mg/mL, hydroxypropyl-β-cyclodextrin, and water .
Molecular Structure Analysis
Terameprocol has a molecular weight of 358 and is sparingly soluble in water . It is also referred to as EM-1421, M4N, or tetra-0-methyl nordihydroguaiaretic acid .
Chemical Reactions Analysis
Terameprocol is a global transcription inhibitor that affects cell division apoptosis, drug resistance, hypoxia responsive genes, and radiation resistance in hypoxia . Terameprocol down-regulates the Sp1-mediated transcription of survivin and Cdk1, which is important for cell cycle progression and many other proteins .
Scientific Research Applications
Antioxidant Properties
Research has shown that Terameprocol exhibits antioxidant properties, particularly in the context of hydrogen peroxide-induced cytotoxicity. It has been found to suppress the cytotoxic effects caused by reactive oxygen species, indicating its potential as a protective agent against oxidative stress .
Antiviral Activity
Terameprocol: has demonstrated potential benefits in treating symptoms related to influenza virus infection, such as pneumonia. Its antiviral activity, combined with its antioxidant properties, suggests it could be a valuable agent in managing viral infections and their associated complications .
Oncology: Treatment of High-Grade Glioma
In oncology, Terameprocol has been studied for its efficacy in treating recurrent high-grade glioma, a type of brain tumor. It acts as a global transcription inhibitor, affecting cell division, apoptosis, drug resistance, and radiation resistance in hypoxic conditions. Clinical trials have explored its use as a novel treatment approach for this aggressive cancer .
Combination Therapy in Cancer
The combination of Terameprocol with other drugs, such as mTOR inhibitors, has been investigated for enhanced antiproliferative effects in cancer treatment. Studies suggest that such combinations could offer better outcomes in the management of endometrial cancers and possibly other types as well .
Mechanism of Action
Target of Action
Terameprocol, also known as Tmndga or FW 358.2, primarily targets Survivin and Cyclin-dependent kinase 1 (CDK1) . These proteins play crucial roles in cell division and apoptosis prevention .
Mode of Action
Terameprocol selectively inhibits Specificity Protein 1 (Sp1)-regulated proteins , including CDK1, Survivin, and VEGF . This interaction results in the potential inhibition of the cell cycle, triggering apoptosis, and decreasing angiogenesis .
Biochemical Pathways
Terameprocol affects the PI3K/AKT/mTOR pathway , which is commonly associated with oncogenic PIK3CA mutations . The compound’s action on this pathway results in the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) , a key anti-apoptotic regulator .
Result of Action
Terameprocol’s action results in the suppression of cell growth and induction of apoptosis . In clinical studies, it has shown potential antiproliferative effects against endometrial cancer cells and has been investigated for the treatment of brain and central nervous system tumors .
Action Environment
The efficacy and stability of Terameprocol can be influenced by various environmental factors. For instance, the presence of PIK3CA and IGFBP2 aberrations may warrant further clinical studies of this drug combination in patients with endometrial cancer . Additionally, the compound’s action can be affected by the hypoxic environment of tumor cells .
Safety and Hazards
Terameprocol was generally well tolerated at 1700 mg/day. Hypoxia and interstitial nephritis were noted at 2200 mg/day . A good safety and efficacy profile has also been observed with the intratumoral and intravaginal administration of terameprocol in patients with head and neck or squamous cell carcinoma and in patients with cervical dysplasia, respectively .
Future Directions
This phase I study defined the toxicity of terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . Preclinical and human data suggest that this novel transcription inhibitor is worthy of further study . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas .
properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetra-O-methyl nordihydroguaiaretic acid | |
CAS RN |
5701-82-6 | |
| Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethoxynordihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldihydroguaiaretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)


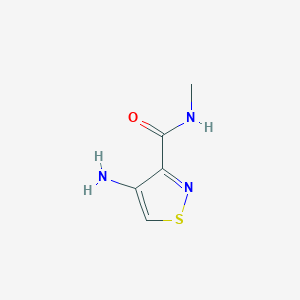

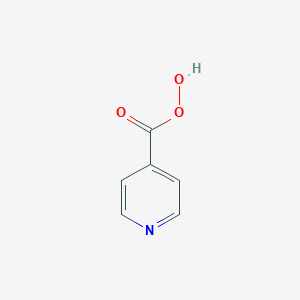
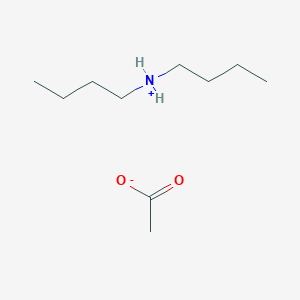
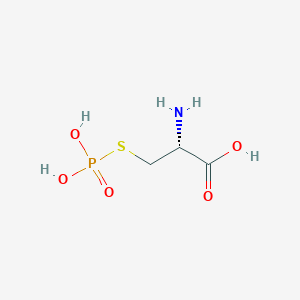
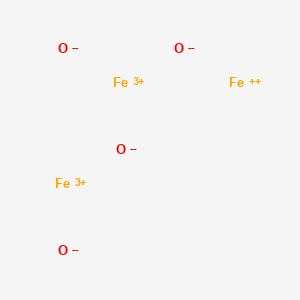


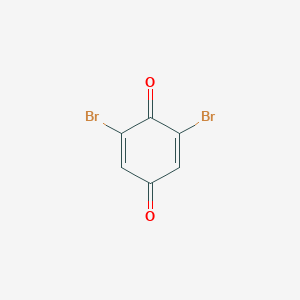
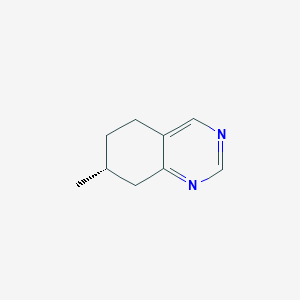
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)